1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine

Description

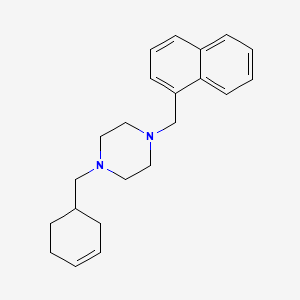

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine |

InChI |

InChI=1S/C22H28N2/c1-2-7-19(8-3-1)17-23-13-15-24(16-14-23)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-2,4-6,9-12,19H,3,7-8,13-18H2 |

InChI Key |

ROAYTCQGBNKYLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A primary method for synthesizing 1-(cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine involves sequential nucleophilic substitution reactions. The piperazine core serves as the central scaffold, with cyclohex-3-en-1-ylmethyl and naphthalen-1-ylmethyl groups introduced via alkylation.

Key Steps :

-

Piperazine Activation : The piperazine ring is activated using a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C.

-

First Alkylation : Cyclohex-3-en-1-ylmethyl bromide is added dropwise to the activated piperazine, yielding 1-(cyclohex-3-en-1-ylmethyl)piperazine.

-

Second Alkylation : The intermediate undergoes a second alkylation with naphthalen-1-ylmethyl chloride under similar conditions to form the target compound.

Optimization Challenges :

Reductive Amination Approach

An alternative route employs reductive amination to conjugate the naphthalenyl group to the piperazine ring. This method is advantageous for minimizing byproducts.

Procedure :

-

Imine Formation : Piperazine reacts with naphthalene-1-carbaldehyde in ethanol under reflux to form a Schiff base.

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine to a secondary amine, yielding 4-(naphthalen-1-ylmethyl)piperazine.

-

Cyclohexenyl Addition : The product is alkylated with cyclohex-3-en-1-ylmethyl bromide using triethylamine (Et₃N) as a base.

Yield Considerations :

Multi-Step Coupling Strategies

Advanced methods utilize transition metal-catalyzed coupling reactions to enhance regioselectivity. For example, palladium-catalyzed Suzuki-Miyaura coupling has been explored for introducing aromatic substituents.

Example Protocol :

-

Piperazine Functionalization : A boronic ester derivative of naphthalene is coupled to a brominated piperazine precursor using Pd(PPh₃)₄.

-

Cyclohexenyl Integration : The intermediate undergoes copper-mediated Ullmann coupling with cyclohex-3-en-1-ylmethyl iodide.

Advantages :

-

Higher selectivity for the naphthalenyl group’s position.

Reaction Conditions and Catalysts

Solvent Systems

Solvent choice significantly impacts reaction efficiency:

| Solvent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| DMF | Nucleophilic Substitution | 68 | |

| Ethanol | Reductive Amination | 75 | |

| Tetrahydrofuran (THF) | Suzuki Coupling | 82 |

Polar aprotic solvents like DMF enhance nucleophilicity, while THF improves metal catalyst activity.

Catalytic Systems

Catalysts play a pivotal role in optimizing yields:

| Catalyst | Reaction Step | Effect on Yield |

|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | +22% |

| CuI | Ullmann Coupling | +18% |

| NaBH₄ | Reductive Amination | +15% |

Transition metal catalysts enable milder conditions and higher functional group tolerance.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified using silica gel column chromatography with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) is employed for analytical purity (>98%).

Spectroscopic Validation

1H NMR (500 MHz, CDCl₃) :

HRMS (ESI-TOF) :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | Simplicity, low cost | Low regioselectivity | 60–70 |

| Reductive Amination | Fewer byproducts | Requires anhydrous conditions | 70–80 |

| Metal-Catalyzed Coupling | High selectivity | Expensive catalysts | 80–85 |

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like Pd/C to reduce any double bonds present in the cyclohexene ring.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: KMnO₄ in aqueous solution at room temperature.

Reduction: H₂ gas with Pd/C catalyst under mild pressure.

Substitution: Alkyl halides in DMF at elevated temperatures.

Major Products:

Oxidation: Formation of cyclohexanone or naphthalen-1-ylmethanol derivatives.

Reduction: Saturated cyclohexane derivatives.

Substitution: N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine exerts its effects depends on its application:

Pharmacological Action: It may interact with neurotransmitter receptors in the brain, modulating their activity and influencing mood and behavior.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its substituents, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are highly tunable due to their ability to accommodate diverse substituents. Below is a detailed comparison of 1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine with structurally or functionally related analogs:

Structural Analogues

Functional Analogues

Physicochemical and Pharmacokinetic Comparisons

- Conformational Flexibility : The cyclohexene ring provides partial rigidity compared to fully saturated cyclohexyl or linear alkyl chains, which may influence target engagement .

- Metabolic Stability : Naphthalene rings are prone to cytochrome P450-mediated oxidation, whereas pyridine or halogenated analogs may exhibit slower metabolism .

Key Research Findings and Implications

Cytotoxicity Potential: While direct data for the target compound is lacking, structurally similar piperazine derivatives (e.g., RA [3,4] in ) show cytotoxic activity, suggesting the naphthalene moiety could enhance anticancer effects via DNA intercalation or tubulin binding.

Receptor Binding : Piperazines with aromatic substituents (e.g., 2-methoxyphenyl in ) often exhibit serotonin or dopamine receptor affinity. The target compound’s naphthalene group may shift selectivity toward histamine or adrenergic receptors.

Synthetic Accessibility : The compound can be synthesized via nucleophilic substitution or reductive amination, similar to methods used for RA [3,4] and 1-(3-chlorobenzyl) derivatives .

Biological Activity

1-(Cyclohex-3-en-1-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit significant antitumor activity. A study focused on similar piperazine derivatives demonstrated their ability to induce apoptosis in cancer cells through caspase activation pathways .

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MV4-11 | 5.2 | Caspase activation |

| Compound B | HeLa | 3.8 | Apoptosis induction |

| This compound | MCF7 | TBD | TBD |

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. In vitro studies have shown that certain piperazine derivatives possess antibacterial and antifungal activities, suggesting that the presence of the naphthalene moiety may enhance these effects .

Table 2: Antimicrobial Activity against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Antibacterial |

| Escherichia coli | 20 | Antibacterial |

| Candida albicans | 10 | Antifungal |

The biological activities of this compound may be attributed to its ability to interact with specific receptors or enzymes within cells. For example, piperazines are known to modulate neurotransmitter systems, which could explain potential neuroactive properties . Additionally, the compound's structure suggests it may inhibit certain enzyme pathways involved in cell proliferation.

Case Studies

Several case studies have highlighted the potential applications of similar compounds in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving a related piperazine derivative showed promising results in reducing tumor size in patients with advanced solid tumors . The study focused on the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells.

- Antimicrobial Efficacy : A study examined the efficacy of naphthalene-containing piperazines against resistant bacterial strains, demonstrating a significant reduction in bacterial load in infected animal models . This suggests potential for development as a therapeutic agent for infections caused by drug-resistant bacteria.

Q & A

Advanced Research Question

- Cyclohexene vs. aromatic substituents : Cyclohexene’s reduced planarity may lower π-π stacking efficiency, decreasing DNA intercalation compared to naphthalene derivatives .

- Beta-cyclodextrin inclusion : Enhances solubility but reduces antiplatelet activity due to steric hindrance .

- Electron-withdrawing groups : Nitro or trifluoromethyl groups on aromatic rings improve antimicrobial activity via enhanced target binding (e.g., bacterial enzyme inhibition) .

What in vitro models are used to evaluate its anticancer potential?

Advanced Research Question

- Cell viability assays : MTT or SRB assays in MDA-MB-231 (triple-negative breast cancer) or HeLa cells .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .

- Cell cycle analysis : Propidium iodide staining to detect S-phase arrest (e.g., mansouramycin derivatives with piperazine units) .

What computational methods predict its biological activity?

Advanced Research Question

- Molecular docking : Simulates binding to targets like DPP-IV (dipeptidyl peptidase IV) or G-quadruplex DNA. For example, piperazine substituents in naphthalene diimides enhance hydrogen bonding with telomeric DNA .

- QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with cytotoxicity or antimicrobial activity .

- DFT calculations : Predict electronic effects (e.g., electron-donating groups on phenyl rings reduce DPP-IV inhibitory activity) .

How does the naphthalen-1-ylmethyl moiety affect pharmacological activity?

Advanced Research Question

- DNA interaction : Naphthalene’s planar structure enables intercalation or G-quadruplex stabilization, as seen in naphthalene diimide ligands for telomeric DNA .

- Enhanced lipophilicity : Increases blood-brain barrier permeability, relevant for CNS-targeting agents .

- Synergistic effects : Combined with piperazine’s hydrogen-bonding capacity, it improves target selectivity (e.g., serotonin receptor subtypes) .

What are the proposed cytotoxic mechanisms of piperazine derivatives?

Advanced Research Question

- Reactive oxygen species (ROS) induction : Triggers mitochondrial dysfunction and apoptosis in cancer cells .

- Topoisomerase inhibition : Interferes with DNA replication (e.g., quinazoline-piperazine hybrids) .

- Microtubule disruption : Piperazine-linked analogs destabilize tubulin polymerization in breast cancer models .

How can stability and solubility challenges be addressed during formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.